molecular formula C18H16N2O4 B2762945 (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide CAS No. 1001430-38-1

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide

Cat. No.: B2762945
CAS No.: 1001430-38-1
M. Wt: 324.336
InChI Key: ASBWKDPWQBUOJO-UKTHLTGXSA-N
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Description

The compound is a derivative of chalcone, which is an aromatic ketone and an enone that forms the central core for a variety of important biological compounds . Chalcones have been the subject of interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, 3,4-DIMETHOXY-2’-HYDROXYCHALCONE, the melting point is 113 - 115°C, the predicted boiling point is 466.4±45.0 °C, and the predicted density is 1.203±0.06 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide derivatives have been researched for their effectiveness as corrosion inhibitors. Studies have demonstrated the potential of certain acrylamide derivatives in inhibiting corrosion in nitric acid solutions of copper. These compounds have shown significant efficiency as mixed-type inhibitors, reducing the value of the double-layer capacitance in these environments. Their effectiveness has been confirmed through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization (Abu-Rayyan et al., 2022).

Crystal Growth and Physicochemical Studies

Research has been conducted on the solid-state synthesis and crystal growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide. This compound was synthesized from a solid-state reaction and its crystalline properties were studied using techniques like single crystal X-ray diffraction. The study focused on its thermal properties, crystal structure, and the nature of the molecular interactions within the compound, providing valuable insights into its physicochemical characteristics (Gupta et al., 2013).

Applications in Organic Sensitizers and Solar Cells

This compound derivatives have also been explored in the field of organic sensitizers for solar cell applications. Novel organic sensitizers incorporating this compound have shown promising results in converting photon energy to electrical energy with high efficiency. Such research could pave the way for more effective solar energy harvesting technologies (Kim et al., 2006).

Polyacrylamide Substrate Characterization

In cell mechanobiology research, polyacrylamide substrates functionalized with various compounds, including derivatives of this compound, have been characterized. These studies aim to optimize substrates for protein patterning, which is crucial in understanding cellular behaviors in different mechanical environments (Poellmann & Wagoner Johnson, 2013).

Non-Linear Optical Properties

The non-linear optical properties of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide molecules have been theoretically investigated. This research provides insights into the vibrational frequencies, molecular orbital analysis, and potential energy distributions of these compounds, which are vital for understanding their applications in nonlinear optical materials (Li Xiao-hong et al., 2015).

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-16-8-7-12(10-17(16)24-2)9-13(11-19)18(22)20-14-5-3-4-6-15(14)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBWKDPWQBUOJO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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